3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid
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Overview
Description
3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid is a compound that features a benzofuran moiety linked to a benzoic acid structure via an amide bond. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . The presence of the benzofuran ring in this compound suggests it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed C–H arylation reactions to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base, with the reaction carried out in cyclopentyl methyl ether (CPME) at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid, often involve scalable synthetic routes that can be performed under mild conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form benzofuran-2-carbinol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions include benzofuran-2,3-dione derivatives from oxidation, benzofuran-2-carbinol derivatives from reduction, and various substituted benzofuran derivatives from electrophilic aromatic substitution .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(Benzofuran-2-carbonyl)-amino]-benzoic acid include:
Psoralen: Used in the treatment of skin diseases such as psoriasis.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features and the unique combination of the benzofuran and benzoic acid moieties. This combination may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-15(14-9-10-4-1-2-7-13(10)21-14)17-12-6-3-5-11(8-12)16(19)20/h1-9H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXFIDVNZLATSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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